2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c20-12-2-4-15(13(21)8-12)27-9-18(24)23-19-22-14(10-28-19)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8,10H,5-6,9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSOKLYGQCUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that combines elements known for their biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a dichlorophenoxy moiety linked to a thiazole and a benzodioxane structure. The molecular formula can be represented as , with a molecular weight of approximately 367.25 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the thiazole and benzodioxane moieties have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Study : A synthesized derivative demonstrated cytotoxicity against MKN74 gastric cancer cells, with IC50 values indicating effective cell growth inhibition through apoptosis .
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential against critical enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase.
- Research Findings : In vitro studies revealed substantial inhibition of alpha-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The molecular docking studies supported these findings by demonstrating favorable binding interactions with the enzyme active sites .
3. Antimicrobial Activity
Compounds with similar structural features have exhibited antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| Compound C | C. albicans | 100 µg/mL |
These findings suggest that the compound may also possess antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to the formation of DNA adducts that can trigger cellular stress responses and apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by disrupting cellular redox balance .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects:
- Hepatotoxicity Studies : Research indicates that compounds related to 2,4-Dichlorophenoxyacetic acid can induce hepatotoxic effects under certain conditions. Investigations into liver function tests revealed alterations in enzyme levels associated with liver damage upon exposure to related compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name / Structure | Key Features | Biological Activity | References |
|---|---|---|---|
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin-linked acetic acid derivative | Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assay) | |
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Dichlorophenyl-thiazole acetamide; dihedral angle of 61.8° between aromatic rings | Structural studies highlight hydrogen-bonded dimers (R22(8) motif); potential ligand for coordination | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Benzodioxin-sulfonamide hybrid with substituted acetamide | Strong antimicrobial/antifungal activity; low hemolytic activity (enhanced therapeutic window) | |
| N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | Dichlorophenyl-thiazol-2-amine; synthesized via carbodiimide-mediated coupling | Structural analog with potential penicillin-like activity (unconfirmed) |
Key Findings:
Anti-Inflammatory Potential: The benzodioxin subunit in the target compound mirrors the structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibited anti-inflammatory efficacy comparable to Ibuprofen . This suggests that the benzodioxin moiety may enhance anti-inflammatory activity in the target molecule.
Structural and Crystallographic Insights :
- Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate conformational flexibility, with a dihedral angle of 61.8° between the dichlorophenyl and thiazol rings. This geometry may influence binding to biological targets or crystallization behavior .
Antimicrobial Activity: Sulfonamide-benzodioxin hybrids (e.g., compound 7l) show potent antimicrobial activity with low hemolytic effects, indicating that substituents on the acetamide nitrogen can modulate selectivity . The target compound’s dichlorophenoxy group may similarly enhance membrane penetration or target affinity.
Synthetic Methodologies :
- The synthesis of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine via carbodiimide-mediated coupling (similar to methods in ) suggests that the target compound could be synthesized using analogous peptide-coupling reagents, though yields and purity may vary with steric hindrance from the benzodioxin group .
Contrasts with Sulfonamide Derivatives :
- Unlike sulfonamide-containing analogs (e.g., 7l ), the target compound lacks a sulfonyl group, which may reduce off-target interactions or toxicity but could limit water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
